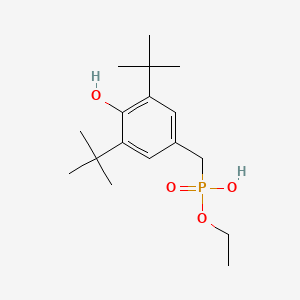

3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester

Description

Systematic Nomenclature and Regulatory Identifiers

The systematic identification of 3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester encompasses multiple nomenclature systems and regulatory frameworks that provide comprehensive chemical identification standards. The compound is registered under Chemical Abstracts Service number 66165-37-5, which serves as the primary international identifier for this specific molecular entity. This registration number ensures unambiguous identification across global chemical databases and regulatory systems.

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl hydrogen 3,5-ditert-butyl-4-hydroxybenzylphosphonate. Alternative systematic nomenclature includes (3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinic acid, which emphasizes the phosphinic acid functionality of the molecule. Additional systematic designations recognized in chemical literature include ethyl hydrogen [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate and Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester.

European regulatory identification systems assign this compound the European Community number 266-207-5. The substance is also registered in various international chemical databases, including Reaxys Registry Number 13481437 and PubChem Substance identification number 87569320. The MDL Number MFCD06797098 provides additional database cross-referencing capabilities.

Commercial nomenclature for this compound includes several synonyms commonly used in industrial and research contexts. These include Monoethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate, this compound, and Ethyl Hydrogen 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate. These alternative names reflect different aspects of the molecular structure and are used across various chemical supply chains and research applications.

Propriétés

IUPAC Name |

(3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29O4P/c1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSRIXCTCFFHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044296 | |

| Record name | Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66165-37-5 | |

| Record name | Ethyl hydrogen P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66165-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066165375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL HYDROGEN ((3,5-BIS(1,1-DIMETHYLETHYL)-4-HYDROXYPHENYL)METHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53BC4EK4MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

General Synthetic Route

The preparation of this compound generally involves the esterification of the corresponding phosphonic acid or phosphonate precursor with ethanol or an ethylating agent. A common synthetic approach is the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with a phosphite reagent, followed by controlled esterification to yield the monoethyl ester.

Detailed Synthetic Procedure

-

- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol

- Diethyl phosphite or phosphonic acid derivatives

- Ethanol (for esterification)

-

- The reaction is typically conducted under reflux conditions.

- Acid catalysts such as p-toluenesulfonic acid or other strong acids may be used to facilitate esterification.

- Temperature ranges are generally between 160 °C and 240 °C for esterification steps, with reaction times from 0.5 to 4 hours depending on scale and desired conversion.

-

- The benzyl alcohol derivative is reacted with diethyl phosphite under reflux in the presence of an acid catalyst.

- The reaction mixture undergoes esterification, where one of the ethyl groups is selectively retained to form the monoethyl ester.

- Water generated during the esterification is removed continuously by distillation to drive the reaction forward.

- After completion, the product is purified by recrystallization or chromatographic techniques to achieve high purity.

Industrial Scale Considerations:

- In industrial production, continuous distillation systems are employed to remove water and excess ethylene glycol or ethanol, optimizing the molar ratios and reaction efficiency.

- Polycondensation catalysts may be added post-esterification when the compound is used as an intermediate in polyester synthesis.

Reaction Monitoring and Purification

- High-performance liquid chromatography (HPLC) is commonly used to monitor the purity and conversion during synthesis.

- The final product is isolated as a white crystalline solid with a melting point near 128 °C.

- Purification methods include recrystallization from suitable solvents such as methanol.

Data Table: Typical Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting material | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | High purity required for best results |

| Phosphite reagent | Diethyl phosphite or phosphonic acid derivatives | Stoichiometric or slight excess |

| Catalyst | p-Toluenesulfonic acid or equivalent acid | Facilitates esterification |

| Reaction temperature | 160–240 °C | Controlled to avoid decomposition |

| Reaction time | 0.5–4 hours | Depends on scale and desired conversion |

| Pressure | Atmospheric to reduced pressure | Reduced pressure used in polycondensation steps |

| Water removal | Continuous distillation | Drives esterification equilibrium |

| Purification | Recrystallization, chromatography | Ensures >96% purity |

| Product form | White to almost white powder/crystals | Melting point ~128 °C |

Research Findings and Analysis

- The presence of bulky tert-butyl groups in the 3,5 positions provides steric hindrance, which stabilizes the molecule and enhances its antioxidant activity.

- The monoethyl ester group in the phosphonic acid moiety allows for controlled reactivity in subsequent chemical transformations, such as polymerization or further functionalization.

- Esterification conditions are critical; temperatures above 240 °C may cause decomposition or side reactions.

- Continuous removal of water during esterification improves yield and purity by shifting the equilibrium toward ester formation.

- Industrial methods incorporate precise control over molar ratios and distillation parameters to optimize the production of this compound as an intermediate in polyester synthesis and other applications.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The phosphonate group can be reduced to phosphine oxides.

Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Phosphine oxides and reduced phenolic derivatives.

Substitution: Halogenated phenolic compounds and other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Research

3,5-Di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester has been investigated for its potential use in drug development, particularly as a phosphonate prodrug. Its structure allows for modifications that can enhance bioavailability and target specificity in therapeutic applications.

Case Study: Anticancer Activity

Research has indicated that phosphonic acid derivatives, including this compound, exhibit anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapeutics.

Material Science

This compound is also utilized in the field of material science, particularly in the development of polymeric materials with enhanced thermal and oxidative stability. Its incorporation into polymer matrices can improve resistance to degradation under harsh environmental conditions.

Application Example: Coatings

The addition of this compound to coatings has shown to enhance their durability and resistance to UV radiation. This application is particularly valuable in industries where longevity and performance of materials are critical.

Agricultural Chemistry

In agricultural chemistry, this compound serves as an additive in formulations aimed at improving the efficacy of pesticides and herbicides. Its role as a stabilizer can enhance the shelf-life and effectiveness of these agrochemicals.

Research Findings

Studies have shown that formulations containing this phosphonic acid derivative exhibit improved adhesion to plant surfaces, leading to better uptake and efficacy of active ingredients.

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for the detection of certain metal ions. Its ability to form stable complexes with various metals makes it useful in environmental monitoring and quality control processes.

Analytical Applications

Research indicates that this compound can be used for the spectrophotometric determination of trace metals in environmental samples, providing a reliable method for assessing contamination levels.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Research | Potential prodrug for anticancer therapies | Enhanced bioavailability |

| Material Science | Additive for polymers and coatings | Improved thermal and oxidative stability |

| Agricultural Chemistry | Stabilizer in pesticide formulations | Increased efficacy and longevity |

| Analytical Chemistry | Reagent for metal ion detection | Reliable environmental monitoring |

Mécanisme D'action

The mechanism of action of ethyl hydrogen ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the phosphonate group can interact with metal ions and other molecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is part of a broader class of benzylphosphonate antioxidants. Key structural analogs and their comparative properties are outlined below:

Structural Analogues

Diethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate

- Structure : Contains two ethyl ester groups instead of one.

- Molecular Formula : C₂₀H₃₃O₄P.

- Key Differences :

- Fully esterified phosphonic group diminishes acidity, which may lower chelation capacity but improve hydrolytic stability . Applications: Preferred in non-polar matrices like hydrocarbon-based lubricants.

Calcium Salt of 3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester (CAS 65140-91-2) Structure: Ionic form with a calcium counterion replacing the acidic hydrogen. Key Differences:

- Enhanced thermal stability due to ionic bonding, suitable for high-temperature polymer processing.

- Reduced volatility and improved compatibility with ionic additives in lubricant formulations .

- Applications : Used in calcium-compatible lubricant systems and polymer stabilizers.

Dioctadecyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate

- Structure : Features long-chain octadecyl esters.

- Key Differences :

- Extreme hydrophobicity and high molecular weight (C₅₀H₉₃O₄P), ideal for non-polar environments.

- Lower migration rates in polymers, enhancing long-term stabilization .

- Applications : High-performance greases and polyolefin stabilization.

Research Findings and Industrial Relevance

- Lubricant Additives: The monoethyl ester’s moderate polarity allows it to function effectively in both mineral and synthetic oils, while the calcium salt is favored in metal-working fluids for its anti-corrosion properties .

- Polymer Stabilization : The calcium salt’s ionic nature reduces discoloration in polymers compared to acidic analogs, making it suitable for clear plastics .

- Environmental Impact: Monoethyl esters are less persistent than long-chain analogs (e.g., dioctadecyl), aligning with trends toward biodegradable additives .

Activité Biologique

3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester (DTBHP) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been the subject of various studies exploring its effects on human health and environmental interactions. This article aims to provide a comprehensive overview of the biological activity of DTBHP, supported by data tables, case studies, and detailed research findings.

Structure and Composition

- Chemical Formula : CHOP

- Molecular Weight : 328.39 g/mol

- CAS Number : 66165-37-5

- Physical State : Solid at room temperature

- Melting Point : 128 °C

- Solubility : Soluble in methanol

Purity and Storage

The compound is typically available with a purity of over 96% as determined by HPLC. It is recommended to be stored in a cool, dark place at temperatures below 15 °C to maintain its stability and efficacy .

Research indicates that DTBHP exhibits various biological activities, including antioxidant properties and potential endocrine-disrupting effects. The following mechanisms have been identified:

- Antioxidant Activity : DTBHP has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

- Endocrine Disruption : Studies have suggested that DTBHP may interfere with hormonal pathways, potentially leading to adverse health effects related to reproductive and metabolic functions .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of DTBHP. In vitro studies using cell lines have indicated that exposure to DTBHP can lead to cytotoxic effects at high concentrations. The compound's impact on cellular metabolism and potential genotoxicity are areas of ongoing research .

Table 1: Summary of Toxicological Data

Case Study 1: Food Contact Materials

A study investigated the migration of DTBHP from food contact materials (FCMs) into food products. The findings revealed that while DTBHP could migrate under certain conditions, the levels remained below regulatory limits for safety . This study highlights the importance of assessing the safety of chemicals used in packaging materials.

Case Study 2: Environmental Impact

Research assessing the environmental impact of DTBHP found that it can persist in aquatic environments, raising concerns about its potential bioaccumulation and effects on aquatic life. The study emphasized the need for further ecological risk assessments to understand the long-term implications of DTBHP exposure in natural habitats .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between phosphonic acid diethyl ester and 2,6-di-tert-butyl-4-dimethylaminomethyl-phenol. Reaction conditions significantly affect yields: heating in toluene for 25 hours achieves 94% yield, while shorter reaction times (6 hours) at 80–100°C result in 77% yield . Solvent choice (e.g., toluene vs. benzene) and catalysts (e.g., AlCl₃) also impact efficiency. For reproducible results, monitor reaction progress via TLC or HPLC and optimize temperature gradients .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl groups and phosphonate linkages) and mass spectrometry (ESI-TOF) for molecular weight confirmation (C₁₉H₃₃O₄P, MW 356.437 g/mol) . For purity assessment, employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent oxidation of the phenolic hydroxyl group. Prior to use, equilibrate to room temperature under nitrogen to avoid moisture absorption. For aqueous experiments, prepare fresh solutions in degassed solvents (e.g., methanol/water mixtures) to minimize hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for its synthesis under varying conditions?

- Methodological Answer : Discrepancies (e.g., 77% vs. 94% yields) arise from differences in solvent polarity, catalyst loading, and reaction time. Systematic Design of Experiments (DoE) with parameters like temperature, solvent polarity, and stoichiometry can identify critical factors. For example, toluene’s non-polarity enhances tert-butyl group stability, while AlCl₃ accelerates phosphorylation . Validate optimized protocols via triplicate runs and statistical analysis (e.g., ANOVA) .

Q. How can computational modeling improve the design of its derivatives for antioxidant applications?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the phenolic O–H group, predicting antioxidant efficacy. Compare with analogs like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (BDE ≈ 80 kcal/mol) to prioritize derivatives. Use molecular docking to simulate interactions with oxidative enzymes (e.g., lipoxygenase) .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ preparative HPLC with a C18 column (5 μm, 250 × 20 mm) and isocratic elution (methanol:water = 85:15 v/v) for high-purity isolation (>98%). For scale-up, use centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water solvent system. Validate purity via LC-MS and differential scanning calorimetry (DSC) to confirm melting point (122°C) .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what degradation products form?

- Methodological Answer : Under oxidative stress (e.g., H₂O₂ exposure), the phenolic hydroxyl group forms a quinone methide intermediate, detectable via LC-MS/MS. Hydrolytic degradation in acidic conditions (pH < 3) cleaves the phosphonate ester, yielding 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid. Monitor stability using accelerated aging studies (40°C/75% RH) and identify degradants via high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.